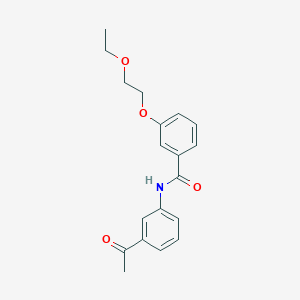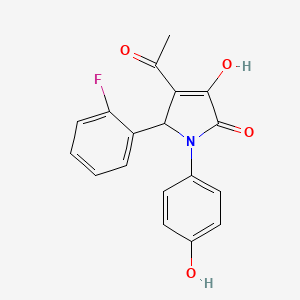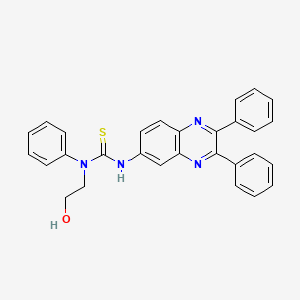
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide, also known as AEBS or AEBSF, is a protease inhibitor that has been widely used in scientific research. It is a synthetic compound that belongs to the class of benzamidine-based inhibitors, which are commonly used to inhibit serine proteases. AEBSF has been used to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin.
Mechanism of Action
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF inhibits serine proteases by irreversibly binding to the active site of the enzyme. The inhibitor contains a benzamidine group that mimics the substrate of the protease and binds to the active site of the enzyme. The acetyl group of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF then reacts with a serine residue in the active site, forming a covalent bond and irreversibly inhibiting the enzyme.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has been shown to inhibit various serine proteases, including trypsin, chymotrypsin, and thrombin. Inhibition of these proteases can lead to a variety of biochemical and physiological effects. For example, inhibition of thrombin can prevent blood clotting, while inhibition of trypsin and chymotrypsin can prevent the breakdown of proteins in the digestive system.
Advantages and Limitations for Lab Experiments
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has several advantages for lab experiments. It is a potent and selective inhibitor of serine proteases, which makes it useful for studying the function of these enzymes in various biological systems. N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF is also stable and easy to use, which makes it a popular choice for researchers. However, N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has some limitations. It is an irreversible inhibitor, which means that it can only be used for studying the initial stages of protease activity. In addition, N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can inhibit other enzymes that contain a serine residue in their active site, which can lead to off-target effects.
Future Directions
There are several future directions for research on N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF. One area of interest is the development of new protease inhibitors that are more potent and selective than N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF. Another area of interest is the use of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF in combination with other inhibitors to study the function of multiple proteases in biological systems. Finally, there is a need for more research on the physiological effects of N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF, particularly in vivo studies that can help to elucidate the role of serine proteases in various biological processes.
Synthesis Methods
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can be synthesized by reacting 4-acetamidophenol with 3-(2-ethoxyethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction produces N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF and triethylammonium chloride as a byproduct. The purity of the synthesized N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF can be increased by recrystallization from ethanol.
Scientific Research Applications
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has been widely used in scientific research as a protease inhibitor. It has been used to study the role of serine proteases in various biological processes, including blood coagulation, inflammation, and cancer. N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamideF has also been used to inhibit serine proteases in vitro and in vivo, which has helped to elucidate the function of these proteases in various biological systems.
properties
IUPAC Name |
N-(3-acetylphenyl)-3-(2-ethoxyethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-3-23-10-11-24-18-9-5-7-16(13-18)19(22)20-17-8-4-6-15(12-17)14(2)21/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRZTGCPWQPYID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5225670.png)


![3-chloro-N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5225678.png)
![2-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4,5-trimethoxybenzamide](/img/structure/B5225686.png)
![ethyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5225689.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-[(3-nitrophenyl)amino]acrylonitrile](/img/structure/B5225693.png)
![1,1'-[1,5-pentanediylbis(oxy)]dinaphthalene](/img/structure/B5225713.png)
![N-[4-(4-methyl-1-piperazinyl)benzyl]methanesulfonamide](/img/structure/B5225718.png)


![4-iodo-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5225741.png)
![(3aS*,5S*,9aS*)-5-(2-methoxy-1-naphthyl)-2-methylhexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5225773.png)